2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms and a pyrrolidine ring.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been found to show activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythms, and Wnt signaling .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets through various mechanisms, such as kinase inhibition . The chiral moiety of these compounds can influence their inhibitory activity .
Biochemical Pathways
Given its potential activity against ck1γ and ck1ε, it may influence pathways regulated by these kinases .
Result of Action
Based on its potential activity against ck1γ and ck1ε, it may have effects on cell division, circadian rhythms, and wnt signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and various amines.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative .
Scientific Research Applications
2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
- 2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine
- 2,4-Dichloro-6-(morpholin-4-yl)pyrimidine
- 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine
Comparison: Compared to these similar compounds, 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine is unique due to the specific steric and electronic effects imparted by the pyrrolidine ring. These effects can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2,4-dichloro-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQVXSPXHZOAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598739 |
Source
|
Record name | 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154117-92-7 |
Source
|
Record name | 2,4-Dichloro-6-(1-pyrrolidinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154117-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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